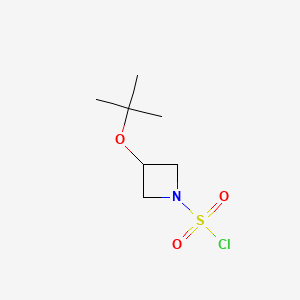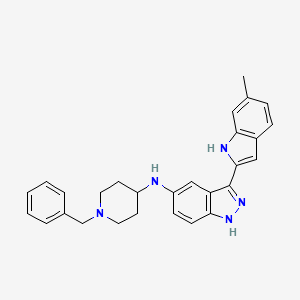![molecular formula C14H11ClN2S B13931021 2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)
2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine is a heterocyclic compound that contains both pyrimidine and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Coupling of the Rings: The final step involves coupling the thiophene and pyrimidine rings.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine depends on its specific application:
Medicinal Chemistry: The compound may interact with various molecular targets such as enzymes, receptors, and DNA.
Materials Science: In organic semiconductors, the compound’s electronic properties are influenced by the conjugation between the thiophene and pyrimidine rings, facilitating charge transport.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methyl-4-(benzo[b]thiophen-2-yl)-pyrimidine: Lacks the additional methyl group on the thiophene ring.
2-Chloro-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine: Lacks the methyl group on the pyrimidine ring.
Uniqueness
2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine is unique due to the presence of both methyl groups, which can influence its chemical reactivity and physical properties. This structural feature may enhance its potential as a pharmaceutical agent or material for electronic applications .
Propiedades
Fórmula molecular |
C14H11ClN2S |
|---|---|
Peso molecular |
274.8 g/mol |
Nombre IUPAC |
2-chloro-5-methyl-4-(5-methyl-1-benzothiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C14H11ClN2S/c1-8-3-4-11-10(5-8)6-12(18-11)13-9(2)7-16-14(15)17-13/h3-7H,1-2H3 |
Clave InChI |
CEVBOFDRFMHKIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=C2)C3=NC(=NC=C3C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Dimethylethyl 4-[(5-chloro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B13930958.png)
![5-Chlorobenzo[d]thiazol-7-amine](/img/structure/B13930966.png)




![2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B13931005.png)
![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)



![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)

